2-Tert-butyl-5-ethynyltetrazole
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Overview
Description
2-Tert-butyl-5-ethynyltetrazole is a chemical compound that belongs to the tetrazole family. Tetrazoles are heterocyclic compounds containing a five-membered ring of four nitrogen atoms and one carbon atom. The presence of the tert-butyl and ethynyl groups in this compound imparts unique chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Tert-butyl-5-ethynyltetrazole typically involves the reaction of tert-butyl azide with ethynyl magnesium bromide. The reaction is carried out under controlled conditions to ensure the formation of the desired tetrazole ring. The process involves the following steps:
- Preparation of tert-butyl azide from tert-butyl chloride and sodium azide.
- Reaction of tert-butyl azide with ethynyl magnesium bromide in an inert atmosphere.
- Purification of the resulting product through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. Safety measures are crucial due to the potential hazards associated with azides and ethynyl compounds.
Chemical Reactions Analysis
Types of Reactions
2-Tert-butyl-5-ethynyltetrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under mild conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of substituted tetrazoles with various functional groups.
Scientific Research Applications
2-Tert-butyl-5-ethynyltetrazole has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the production of advanced materials, such as polymers and explosives, due to its high nitrogen content and stability.
Mechanism of Action
The mechanism of action of 2-Tert-butyl-5-ethynyltetrazole involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming stable complexes. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
2-Tert-butyl-5-ethynyltetrazole can be compared with other tetrazole derivatives, such as:
5-Phenyl-1H-tetrazole: Similar in structure but with a phenyl group instead of the tert-butyl and ethynyl groups.
1H-Tetrazole: The parent compound with no substituents, used as a reference for studying the effects of different substituents.
5-Methyl-1H-tetrazole: Contains a methyl group, offering different reactivity and properties compared to the tert-butyl and ethynyl groups.
The uniqueness of this compound lies in its combination of the bulky tert-butyl group and the reactive ethynyl group, which imparts distinct chemical properties and reactivity patterns.
Properties
IUPAC Name |
2-tert-butyl-5-ethynyltetrazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4/c1-5-6-8-10-11(9-6)7(2,3)4/h1H,2-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRXPELGWPRNBCO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1N=C(N=N1)C#C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2026392-51-6 |
Source
|
Record name | 2-tert-butyl-5-ethynyl-2H-1,2,3,4-tetrazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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